molecular formula C17H17NO5 B3038898 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene CAS No. 92774-40-8

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene

Cat. No.: B3038898
CAS No.: 92774-40-8
M. Wt: 315.32 g/mol
InChI Key: YFIQNPPEJKAASY-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene is a chemical compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a 4-nitrophenyl group and two methoxy groups at the 6 and 7 positions, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxy-3,4-dihydroisochromene and 4-nitrobenzaldehyde.

    Condensation Reaction: The key step in the synthesis is a condensation reaction between 6,7-dimethoxy-3,4-dihydroisochromene and 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

    Substitution: The methoxy groups at the 6 and 7 positions can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form corresponding ethers.

Scientific Research Applications

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene involves its interaction with specific molecular targets. One of the primary targets is tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting the formation of microtubules . This leads to the arrest of cell division and induces apoptosis in cancer cells.

Comparison with Similar Compounds

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with tubulin, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-15-9-12-7-8-23-17(14(12)10-16(15)22-2)11-3-5-13(6-4-11)18(19)20/h3-6,9-10,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIQNPPEJKAASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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